molecular formula C10H20ClNO B2398615 (3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride CAS No. 2503206-58-2

(3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride

Cat. No. B2398615
CAS RN: 2503206-58-2
M. Wt: 205.73
InChI Key: ZZWQBBGLNZLDBN-UHFFFAOYSA-N
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Description

“(3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2503206-58-2 . It has a molecular weight of 205.73 . The compound is stored at a temperature of 4 degrees Celsius and comes in a powder form .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at a temperature of 4 degrees Celsius . Its molecular weight is 205.73 . More detailed physical and chemical properties are not available in the searched resources.

Scientific Research Applications

Synthetic Applications

The development and manipulation of bicyclic structures similar to "(3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride" are crucial in synthetic chemistry for the creation of complex molecules. For instance, studies have shown that triflic acid-mediated rearrangements can transform certain bicyclic oxabicyclo compounds into methoxytropolones and furans, which are valuable scaffolds in therapeutic development due to their biological activities (Williams et al., 2013). Similarly, research on the synthesis and structural study of related bicyclic compounds has contributed to our understanding of their conformational properties and potential for creating new materials or drugs (Fernández et al., 1994).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively. A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

(3,3-dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-9(2)8-3-5-10(7-11,12-9)6-4-8;/h8H,3-7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWQBBGLNZLDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(O1)(CC2)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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